

Telacebec preclinical development data summary

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

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Mechanism of Action and Target

Telacebec (Q203) is a first-in-class antibacterial agent that targets the energy metabolism of *Mycobacterium tuberculosis* [1]. Its specific target is the cytochrome *bc1* complex (also known as complex III), which is part of the essential $CIII_2CIV_2$ respiratory supercomplex (also referred to as cytochrome *bcc:aa3*) in mycobacteria [2] [3].

- **Molecular Mechanism:** Telacebec inhibits the menaquinol:oxygen oxidoreductase activity of the $CIII_2CIV_2$ supercomplex [2]. It does this by blocking the oxidation of menaquinol (MQH₂) by binding to the QcrB subunit of the cytochrome *bc1* complex [2] [3]. Structural studies using cryo-electron microscopy (cryoEM) show that Telacebec binds to the menaquinol site of the QcrB subunit, preventing two distinct binding modes of menaquinol and thereby halting electron transfer [2].
- **Physiological Consequence:** This inhibition disrupts the electron transport chain, preventing the generation of the proton motive force (PMF) required by ATP synthase to produce cellular energy (ATP) [4] [5]. The following diagram illustrates this disrupted pathway.

Telacebec inhibits the $CIII_2CIV_2$ supercomplex, disrupting electron transfer and energy production. Created based on information from [2] [3].

In Vitro and In Vivo Efficacy Profile

Telacebec demonstrates potent activity against *Mycobacterium tuberculosis* and other mycobacterial pathogens in preclinical models.

The table below summarizes key quantitative efficacy data from preclinical studies.

Pathogen / Model	Experimental System	Result / Efficacy Metric	Citation
<i>M. tuberculosis</i> (Drug-sensitive)	Culture broth medium (H37Rv)	MIC ₅₀ = 2.7 nM	[4]
<i>M. tuberculosis</i> (MDR/XDR clinical isolates)	In vitro culture	Growth inhibition in the low nanomolar range	[4]
<i>M. tuberculosis</i> (Acute infection)	Mouse model (BALB/c)	Efficacy at < 1 mg/kg body weight	[4]
<i>M. leprae</i> (THAI53 strain)	Mouse footpad model (proportional bactericidal method)	Monotherapy activity comparable to standard MDT ; single 10 mg/kg dose	[6]
<i>M. leprae</i> (in combination)	Mouse footpad model (TCB + Clofazimine)	Antagonism observed (2 mice remained positive)	[6]
<i>M. tuberculosis</i> (CytBd-KO strain)	Acute mouse model (JNJ-2901 analog)	4-log reduction in bacterial burden	[3]

Pharmacokinetics and Safety Profile

Telacebec has shown favorable pharmacokinetic and safety profiles in early clinical trials, supporting its further development.

- **Pharmacokinetics (Phase 1A Trial):** A single oral dose of Telacebec (10-800 mg) in healthy volunteers was well-absorbed, with peak plasma concentrations (**C_{max}**) reached in 2.0 to 3.5 hours (**T_{max}**) [5]. The area under the curve (AUC) was approximately dose-proportional. Administration with a high-fat meal significantly increased plasma exposure, with a **3.93-fold increase in C_{max}** and a moderate delay in **T_{max} to 4.5 hours** [5].

- **Safety and Tolerability:** In the same Phase 1A trial, Telacebec was well-tolerated across the entire dose range (10 mg to 800 mg) [5]. No significant or serious adverse events were reported, indicating a promising initial safety profile for a drug candidate [5].

Experimental Protocols from Key Studies

For reproducibility, here are the methodologies from two pivotal studies.

- **Mouse Footpad Model for *M. leprae* Bactericidal Activity [6]**
 - **Infection:** Four-week-old nude mice (Rj:NMRI-*Foxn1*^{nu/nu}) were infected in the left hind footpad with 0.03 ml of a suspension containing *M. leprae* strain THAI53. Inocula ranged from 5x10⁴ to 5x10⁰ acid-fast bacilli (AFB) per footpad.
 - **Treatment Groups:** Mice were randomly allocated into control and test groups. The test group for Telacebec monotherapy received a **single 10 mg/kg dose** via oral gavage the day after inoculation.
 - **Assessment of Efficacy:** Twelve months post-inoculation, mice were sacrificed, and *M. leprae* bacilli in the footpad were enumerated to determine bactericidal activity.
- **Cryo-EM Analysis of Telacebec Binding [2]**
 - **Protein Purification:** The CIII₂CIV₂ supercomplex was purified from *Mycobacterium smegmatis*.
 - **Inhibition Assay:** The menaquinol:oxygen oxidoreductase activity of the purified supercomplex was measured. Telacebec was shown to inhibit this activity at concentrations similar to those that inhibit bacterial growth.
 - **Structural Determination:** Samples of CIII₂CIV₂, both with and without Telacebec, were prepared. High-resolution structures were determined using **electron cryomicroscopy (cryoEM)**, allowing for the precise localization of the Telacebec binding site within the QcrB subunit.

Future Directions and Expert Opinion

Telacebec represents one of the few new classes of anti-tuberculosis compounds in decades with proven activity in humans [1] [3]. Its potential extends beyond tuberculosis.

- **Potential for NTM Infections:** Preclinical studies suggest Telacebec could be highly effective against *M. leprae* (which lacks the cytochrome *bd* branch) and *M. ulcerans* [2] [6]. Experts recommend

initiating clinical trials for Buruli ulcer and leprosy [1].

- **Role in Future TB Regimens:** Research indicates that cytochrome *bc1* inhibitors like Telacebec enhance the sterilizing activity of combination regimens [3]. They are being investigated as potential partners with other drugs, such as bedaquiline, and could contribute to significantly shorter treatment durations for both drug-sensitive and drug-resistant TB [3].

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